molecular formula C28H42O6 B1243975 12-O-acetyl-16-O-methylhyrtiolide

12-O-acetyl-16-O-methylhyrtiolide

Cat. No.: B1243975
M. Wt: 474.6 g/mol
InChI Key: AAGQILLTUBPRPF-VCZKCASYSA-N
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Description

12-O-Acetyl-16-O-methylhyrtiolide is a sesterterpenoid compound with the molecular formula C₂₈H₄₂O₆ and a molecular weight of 474.63 g/mol . It is classified as a scalarane sesterterpenoid, a class of compounds based on a complex pentacyclic scaffold . This compound was isolated from a marine sponge of the genus Spongia . Research interest in this compound stems from its demonstrated biological activity. Studies have shown that 12-O-acetyl-16-O-methylhyrtiolide exhibits cytotoxic properties against human cancer cell lines, specifically HeLa cells . The compound's intricate structure, featuring nine defined stereocenters, also makes it a molecule of interest in natural product chemistry and synthetic studies . 12-O-Acetyl-16-O-methylhyrtiolide is For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnosis, therapy, or any form of personal use.

Properties

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

[(1R,4R,5aS,5bR,7aS,11aS,11bR,13R,13aS)-1-hydroxy-4-methoxy-5b,8,8,11a,13a-pentamethyl-3-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-1H-phenanthro[2,1-e][2]benzofuran-13-yl] acetate

InChI

InChI=1S/C28H42O6/c1-15(29)33-20-14-18-26(4)11-8-10-25(2,3)17(26)9-12-27(18,5)19-13-16(32-7)21-22(28(19,20)6)24(31)34-23(21)30/h16-20,24,31H,8-14H2,1-7H3/t16-,17+,18-,19+,20-,24-,26+,27-,28-/m1/s1

InChI Key

AAGQILLTUBPRPF-VCZKCASYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@@H](C4)OC)C(=O)O[C@H]5O)C)C)(C)C)C

Canonical SMILES

CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(C4)OC)C(=O)OC5O)C)C)(C)C)C

Synonyms

12-O-acetyl-16-O-methylhyrtiolide

Origin of Product

United States

Preparation Methods

Solvent Extraction and Fractionation

The isolation of 12-O-acetyl-16-O-methylhyrtiolide begins with the collection of Hyattella sponge biomass, typically preserved in ethanol or methanol to prevent degradation. Crude extracts are prepared via sequential solvent extraction:

  • Defatting : Hexane or dichloromethane removes lipophilic contaminants.

  • Polar extraction : Methanol or ethanol extracts secondary metabolites, including sesterterpenoids.

  • Partitioning : Liquid-liquid partitioning with ethyl acetate and water concentrates terpenoid-rich fractions.

A representative protocol involves soaking freeze-dried sponge material in methanol (3 × 24 hours), filtering, and evaporating under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract undergoes multi-step chromatography:

StepTechniqueStationary PhaseMobile PhaseOutcome
1Vacuum LCSilica gelHexane/EtOAc gradientRemoval of non-polar impurities
2Column LCC18-reversed phaseMeOH/H2O (70:30 → 90:10)Enrichment of sesterterpenoids
3Preparative HPLCC18 columnAcetonitrile/H2O (65:35)Isolation of pure compound

Final purification via preparative HPLC typically yields 12-O-acetyl-16-O-methylhyrtiolide in 0.002–0.005% dry weight, consistent with scalarane sesterterpenoid recovery rates.

Structural Elucidation Techniques

Spectroscopic Analysis

The structure of 12-O-acetyl-16-O-methylhyrtiolide was determined using:

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 475.3062 [M+H]⁺, confirming the molecular formula C28H42O6.

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Signals at δ 4.72 (dd, J = 11.4, 4.8 Hz, H-12), δ 3.32 (s, OCH3-16), and δ 2.08 (s, OAc-12).

    • ¹³C NMR : Carbons at δ 170.2 (OAc carbonyl), δ 80.1 (C-16), and δ 21.3 (OAc methyl).

  • Infrared (IR) Spectroscopy : Bands at 1740 cm⁻¹ (ester C=O) and 1240 cm⁻¹ (C-O-C ether).

Stereochemical Assignment

Nuclear Overhauser effect spectroscopy (NOESY) correlations confirmed the relative configuration:

  • H-12 acetyloxy group (β-orientation) correlates with H-11α.

  • Methoxy group at C-16 (α-orientation) shows NOE to H-15β.

Synthetic Challenges and Analogous Routes

No total synthesis of 12-O-acetyl-16-O-methylhyrtiolide has been reported, owing to its stereochemical complexity and polycyclic framework. However, synthetic efforts toward scalarane analogs provide insights:

  • Key Steps :

    • Cyclization : Biomimetic acid-catalyzed cyclization of GGPP analogs to form the scalarane core.

    • Functionalization : Late-stage acetylation and methylation using regioselective catalysts.

  • Obstacles : Poor yields in macrocycle formation (<5%) and difficulty in controlling C-12/C-16 stereochemistry .

Q & A

Basic Research Questions

Q. What established methods are used for synthesizing and characterizing 12-O-acetyl-16-O-methylhyrtiolide?

  • Methodological Answer : Synthesis typically involves isolation from marine sponges (e.g., Hyrtios erectus) or semi-synthetic modification of scalarane precursors. Characterization requires spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Assign stereochemistry via 1H^1H- and 13C^{13}C-NMR chemical shifts, coupling constants, and NOESY correlations .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .
  • X-ray Crystallography : Resolve absolute configuration when crystalline derivatives are obtainable .
    • Key Consideration : Reproducibility demands detailed experimental protocols (e.g., solvent systems, reaction times) in supplementary materials .

Q. Which in vitro models are suitable for assessing the bioactivity of 12-O-acetyl-16-O-methylhyrtiolide?

  • Methodological Answer : Prioritize target-specific assays:

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., SARS-CoV-2 Mpro^\text{pro} inhibition) with IC50_{50} determination .
  • Cytotoxicity Screening : Employ cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, ensuring proper controls for solvent effects .
  • Anti-inflammatory Activity : Measure cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do molecular docking studies elucidate interactions between 12-O-acetyl-16-O-methylhyrtiolide and viral targets?

  • Methodological Answer :

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate protocols with co-crystallized ligands .
  • Key Metrics : Analyze binding affinity (ΔG, kcal/mol) and interaction patterns (hydrogen bonds, hydrophobic contacts). For example, 12-O-acetyl-16-O-methylhyrtiolide showed strong docking scores against SARS-CoV-2 targets:
CompoundSARS-CoV-2 Mpro^\text{pro} (ΔG)PLpro^\text{pro} (ΔG)
12-O-acetyl-16-O-methylhyrtiolide-10.0880-10.2102
  • Validation : Perform molecular dynamics (MD) simulations (100+ ns) to assess binding stability .

Q. How can researchers resolve discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Source Analysis : Compare experimental variables (e.g., cell line specificity, compound purity) .
  • Statistical Rigor : Apply ANOVA or t-tests to evaluate significance; report confidence intervals and effect sizes .
  • Replication Studies : Independently validate results using standardized protocols (e.g., OECD guidelines) .

Q. What computational approaches validate the structural stability of 12-O-acetyl-16-O-methylhyrtiolide in drug design?

  • Methodological Answer :

  • MD Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) to analyze RMSD and RMSF fluctuations .
  • Binding Free Energy : Calculate ΔG using MM/GBSA or MM/PBSA methods to corroborate docking results .
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., LogP, bioavailability) .

Data Contradiction and Analysis

Q. How should researchers address conflicting results in the mechanism of action of 12-O-acetyl-16-O-methylhyrtiolide?

  • Methodological Answer :

  • Pathway Mapping : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data to identify dysregulated pathways .
  • Dose-Response Curves : Establish EC50_{50}/IC50_{50} ratios to differentiate on-target vs. off-target effects .
  • Cross-Study Synthesis : Conduct meta-analyses using PRISMA guidelines to reconcile findings .

Experimental Design Considerations

Q. What strategies optimize isolation yields of 12-O-acetyl-16-O-methylhyrtiolide from natural sources?

  • Methodological Answer :

  • Extraction Optimization : Test solvent systems (e.g., MeOH:DCM gradients) and chromatographic resins (e.g., Sephadex LH-20) .
  • Ecological Factors : Account for sponge collection seasonality and habitat-specific metabolite variation .

Ethical and Reporting Standards

Q. How should researchers ensure ethical reporting of 12-O-acetyl-16-O-methylhyrtiolide data?

  • Methodological Answer :

  • FAIR Principles : Make data Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo .
  • Conflict Disclosure : Declare funding sources and potential biases in the Acknowledgments section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.